An In-depth Technical Guide to 5,5-Diphenyl-2-thiohydantoin: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to 5,5-Diphenyl-2-thiohydantoin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,5-Diphenyl-2-thiohydantoin (DPTH), a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on its antiproliferative effects.
Chemical Identity and Structure
5,5-Diphenyl-2-thiohydantoin, a sulfur analog of the well-known anticonvulsant drug phenytoin, is characterized by a five-membered hydantoin (B18101) ring with two phenyl substituents at the C5 position and a thiocarbonyl group at the C2 position.
IUPAC Name: 5,5-diphenyl-2-sulfanylideneimidazolidin-4-one[1]
Synonyms: DPTH, Diphenylthiohydantoin, 5,5-Diphenylthiohydantoin, 5,5-Diphenyl-2-thioxo-4-imidazolidinone, Thiophenytoin[1]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of 5,5-Diphenyl-2-thiohydantoin is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂OS | [2] |
| Molecular Weight | 268.33 g/mol | [2] |
| CAS Number | 21083-47-6 | [2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 237-239 °C | [3] |
| pKa (predicted) | 7.52 ± 0.50 | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| C=S bond length | 1.648 (2) Å |
Synthesis
The primary method for the synthesis of 5,5-Diphenyl-2-thiohydantoin is the Biltz synthesis, which involves the condensation of benzil (B1666583) with thiourea (B124793) in an alkaline solution.[4] The reaction yield can be influenced by the choice of catalyst and solvent.
Experimental Protocol: Alkaline Condensation of Benzil and Thiourea
Materials:
-
Benzil
-
Thiourea
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (B145695) (95% or absolute)
-
Hydrochloric acid (HCl) for acidification
-
Water
Procedure:
-
A mixture of benzil (1 equivalent) and thiourea (2 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
-
An alkaline solution (e.g., ethanolic KOH or NaOH) is added to the flask.
-
The mixture is refluxed for a specified period (typically 1-5 hours).
-
After reflux, the reaction mixture is cooled.
-
The cooled solution is diluted with water.
-
The mixture is then acidified with dilute hydrochloric acid to a pH of 6-7 to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude 5,5-Diphenyl-2-thiohydantoin can be purified by recrystallization from a suitable solvent, such as ethanol.
Yields: Yields for this reaction have been reported in the range of 67% to 85%, depending on the specific alkaline conditions and solvent used.[4]
Biological and Pharmacological Properties
While structurally related to the anticonvulsant phenytoin, 5,5-Diphenyl-2-thiohydantoin exhibits distinct biological activities, most notably antiproliferative and anti-angiogenic effects. It is also known to be an inducer of microsomal drug-metabolizing enzymes.
Antiproliferative and Anti-angiogenic Activity
5,5-Diphenyl-2-thiohydantoin has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) in a dose- and time-dependent manner, with effective concentrations ranging from 12.5 to 50 µM.[5] This activity suggests potential for the development of anti-angiogenic therapies.
The antiproliferative effect of DPTH is attributed to its ability to induce cell cycle arrest at the G0/G1 phase.[6] This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21.[6][7] The increased levels of p21 lead to the inhibition of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4) activities.[6][7] The inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the cell's progression from the G1 to the S phase of the cell cycle.
[³H]Thymidine Incorporation Assay for DNA Synthesis:
-
HUVECs are seeded in 24-well plates and cultured to sub-confluence.
-
Cells are serum-starved for 24 hours to synchronize them in the G0/G1 phase.
-
Cells are then treated with various concentrations of DPTH or vehicle control in the presence of serum for a specified time (e.g., 24 hours).
-
[³H]Thymidine (1 µCi/mL) is added to each well for the final few hours of incubation.
-
The medium is removed, and cells are washed with cold phosphate-buffered saline (PBS).
-
DNA is precipitated with cold 5% trichloroacetic acid (TCA).
-
The precipitate is washed with ethanol and then solubilized in NaOH.
-
The amount of incorporated [³H]thymidine is quantified by liquid scintillation counting.
Flow Cytometry for Cell Cycle Analysis:
-
HUVECs are treated with DPTH or vehicle control for a specified time.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium (B1200493) iodide (PI).
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis for Protein Expression:
-
HUVECs are treated with DPTH or vehicle control.
-
Total cell lysates are prepared using a suitable lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p21, CDK2, CDK4, and a loading control (e.g., β-actin).
-
The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Kinase Assay for CDK2 and CDK4 Activity:
-
HUVECs are treated with DPTH or vehicle control.
-
Cell lysates are prepared, and CDK2 or CDK4 is immunoprecipitated using specific antibodies.
-
The immunoprecipitates are incubated with a kinase reaction buffer containing a specific substrate (e.g., histone H1 for CDK2, GST-Rb for CDK4) and [γ-³²P]ATP.
-
The reaction is stopped, and the reaction products are separated by SDS-PAGE.
-
The phosphorylated substrate is visualized by autoradiography, and the band intensity is quantified.
Anticonvulsant Activity
Enzyme Induction
5,5-Diphenyl-2-thiohydantoin has been identified as an inducer of microsomal drug-metabolizing enzymes. This property indicates that it can increase the expression and activity of cytochrome P450 (CYP) enzymes, which could have implications for drug-drug interactions if co-administered with other therapeutic agents metabolized by these enzymes.
Cell Culture:
-
Primary human hepatocytes or immortalized cell lines like HepaRG are commonly used.
-
Cells are seeded in appropriate culture plates and allowed to attach and form a monolayer.
Treatment:
-
Cells are treated with various concentrations of the test compound (DPTH), a vehicle control (e.g., DMSO), and known positive control inducers (e.g., rifampicin (B610482) for CYP3A4, omeprazole (B731) for CYP1A2).
-
The treatment period is typically 48-72 hours.
Endpoint Measurement:
-
mRNA Analysis (qRT-PCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of specific CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) are quantified by quantitative real-time PCR.
-
Enzyme Activity Assay: Cells are incubated with a cocktail of specific CYP substrate probes. The formation of the corresponding metabolites is measured by LC-MS/MS. The rate of metabolite formation is indicative of the enzyme activity.
Summary and Future Directions
5,5-Diphenyl-2-thiohydantoin is a readily synthesizable compound with a well-defined chemical structure and distinct biological properties. Its most prominent activity is the inhibition of endothelial cell proliferation through a p21-mediated cell cycle arrest mechanism, making it a molecule of interest for anti-angiogenic research. In contrast, its anticonvulsant activity appears to be limited. Its capacity to induce drug-metabolizing enzymes warrants consideration in any potential therapeutic development.
Future research could focus on:
-
Synthesizing and evaluating derivatives of DPTH to enhance its antiproliferative potency and selectivity.
-
In vivo studies to validate the anti-angiogenic and potential anti-cancer effects of DPTH.
-
A more detailed investigation into the specific cytochrome P450 isozymes induced by DPTH and the potential for drug-drug interactions.
-
Further exploration of its structure-activity relationship to understand the lack of significant anticonvulsant activity compared to phenytoin.
This technical guide provides a solid foundation for researchers and professionals working with or interested in the chemical and biological profile of 5,5-Diphenyl-2-thiohydantoin.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p21: structure and functions associated with cyclin-CDK binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Channels as a Potential Target in Pharmaceutical Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
